molecular formula C18H20O6 B11163678 ethyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate

ethyl [(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetate

Cat. No.: B11163678
M. Wt: 332.3 g/mol
InChI Key: FEEIOJHHQYGOAZ-UHFFFAOYSA-N
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Description

ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the chromen ring system and the subsequent functionalization to introduce the ethyl acetate group. Common reagents used in these reactions include various acids, bases, and organic solvents. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE may involve the use of large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the chromen ring system or other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)ACETATE: This compound has a similar structure but with a methyl group instead of a methoxy group.

    ETHYL 2-({3-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-1-YL}OXY)PROPANOATE: This compound has a propanoate group instead of an acetate group.

The uniqueness of ETHYL 2-({3-METHOXY-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-4-YL}OXY)ACETATE lies in its specific functional groups and the resulting chemical and biological properties, which can differ significantly from those of similar compounds.

Properties

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

ethyl 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxy]acetate

InChI

InChI=1S/C18H20O6/c1-3-22-15(19)10-23-17-14(21-2)9-8-12-11-6-4-5-7-13(11)18(20)24-16(12)17/h8-9H,3-7,10H2,1-2H3

InChI Key

FEEIOJHHQYGOAZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC

Origin of Product

United States

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